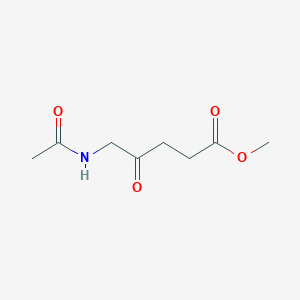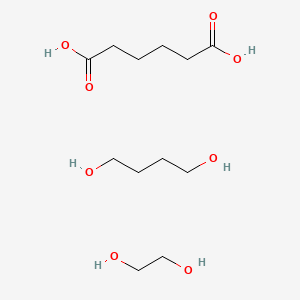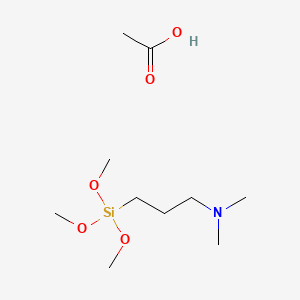
METHYL 5-ACETYLAMINOLEVULINATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-acetylaminolevulinate is a chemical compound with the molecular formula C8H13NO4 and a molecular weight of 187.19 g/mol . It is a derivative of aminolevulinic acid and is used primarily in research settings. This compound is known for its role in photodynamic therapy, where it acts as a photosensitizer.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 5-acetylaminolevulinate can be synthesized through the acetylation of methyl 5-aminolevulinate. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale acetylation reactions similar to those used in laboratory settings. The process would likely involve the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 5-acetylaminolevulinate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the acetyl group back to an amine group.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can regenerate the amine group.
科学的研究の応用
Methyl 5-acetylaminolevulinate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other chemical compounds.
Biology: The compound is studied for its role in cellular processes and its effects on biological systems.
Medicine: It is used in photodynamic therapy for treating certain skin conditions, such as actinic keratosis.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Methyl 5-acetylaminolevulinate acts as a photosensitizer in photodynamic therapy. Upon topical application, it is metabolized to protoporphyrin IX, a photoactive compound that accumulates in the treated skin lesions. When exposed to light of a specific wavelength, protoporphyrin IX generates reactive oxygen species that cause damage to cellular components, particularly the mitochondria .
類似化合物との比較
Similar Compounds
Methyl aminolevulinate: Similar in structure but lacks the acetyl group.
5-Aminolevulinic acid: The parent compound, which lacks both the methyl and acetyl groups.
Uniqueness
Methyl 5-acetylaminolevulinate is unique due to its acetyl group, which imparts different chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications, such as photodynamic therapy, where its metabolic conversion to protoporphyrin IX is crucial .
特性
CAS番号 |
93393-93-2 |
|---|---|
分子式 |
C8H13NO4 |
分子量 |
187.19 g/mol |
IUPAC名 |
methyl 5-acetamido-4-oxopentanoate |
InChI |
InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10) |
InChIキー |
ODTLWRJIPVEESK-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC(=O)CCC(=O)OC |
正規SMILES |
CC(=O)NCC(=O)CCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Morpholine, 4-[(1-hydroxy-2-naphthalenyl)carbonyl]-](/img/structure/B1617304.png)







